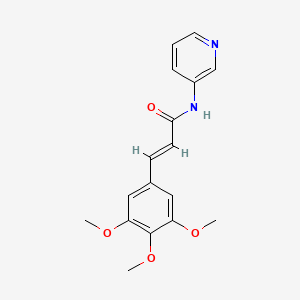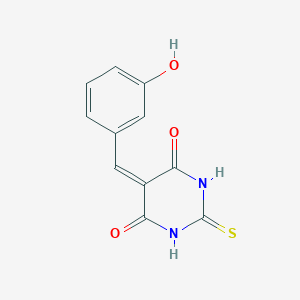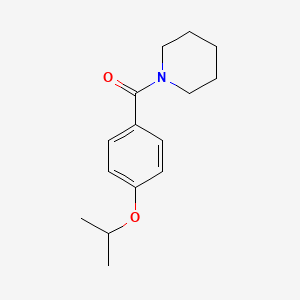
N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as CR8, is a small molecule inhibitor that has gained attention due to its potential therapeutic applications in various diseases. This molecule has shown promising results in preclinical studies for the treatment of cancer, inflammatory diseases, and neurodegenerative disorders.
作用機序
N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide exerts its effects by inhibiting the activity of various kinases. It has been shown to bind to the ATP-binding site of CDKs and GSK-3, thereby preventing their activation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide inhibits the activation of microglia and astrocytes by blocking the activation of NF-κB signaling pathway, resulting in reduced inflammation.
Biochemical and Physiological Effects:
N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects. In cancer cells, N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide induces cell cycle arrest and apoptosis, thereby inhibiting tumor growth. Inflammatory cells, such as microglia and astrocytes, are inhibited by N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide, leading to reduced inflammation. Moreover, N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to have neuroprotective effects by inhibiting the activation of microglia and astrocytes, which are involved in neuroinflammation.
実験室実験の利点と制限
N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use in various assays. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide has some limitations, such as its poor solubility in water, which may limit its use in some assays.
将来の方向性
N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide has shown promising results in preclinical studies, and several future directions can be explored. One potential direction is to investigate the efficacy of N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide in combination with other drugs for the treatment of cancer. Additionally, the neuroprotective effects of N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide can be further explored in animal models of neurodegenerative disorders. Moreover, the development of more potent and selective N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide analogs can be explored to improve its efficacy and reduce its toxicity.
In conclusion, N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer, inflammatory diseases, and neurodegenerative disorders. Its mechanism of action involves the inhibition of various kinases, leading to cell cycle arrest, apoptosis, and reduced inflammation. N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide has several advantages for lab experiments, but also has some limitations. Several future directions can be explored to further investigate the potential therapeutic applications of N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide.
合成法
N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide can be synthesized using a multi-step process starting from 3,4,5-trimethoxybenzaldehyde and nicotinic acid. The key step in the synthesis involves the formation of the acrylamide moiety using acryloyl chloride. The final product is obtained after purification and characterization using various spectroscopic techniques.
科学的研究の応用
N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit various kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3). Additionally, N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to have neuroprotective effects by inhibiting the activation of microglia and astrocytes.
特性
IUPAC Name |
(E)-N-pyridin-3-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-21-14-9-12(10-15(22-2)17(14)23-3)6-7-16(20)19-13-5-4-8-18-11-13/h4-11H,1-3H3,(H,19,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQJWADDXOMAFZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201452 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2E)-N-(pyridin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-tert-butylbenzoyl)amino]phenyl thiocyanate](/img/structure/B5857320.png)


![5-(benzylamino)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5857352.png)
![ethyl [(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5857359.png)




![4-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)-1-piperazinecarbothioamide](/img/structure/B5857397.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5857416.png)
![2-[benzyl(3-fluorobenzyl)amino]ethanol](/img/structure/B5857427.png)

![4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid](/img/structure/B5857441.png)